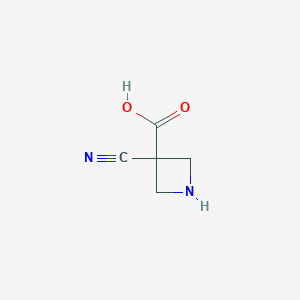![molecular formula C14H18N2O B13575168 n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide](/img/structure/B13575168.png)
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound contains an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Méthodes De Préparation
The synthesis of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Substitution: Electrophilic substitution occurs readily on the indole ring due to excessive π-electrons delocalization.
Common reagents and conditions used in these reactions include methanesulfonic acid, manganese dioxide, and concentrated sulfuric acid. Major products formed from these reactions include various indole derivatives with potential biological activities.
Applications De Recherche Scientifique
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide has diverse scientific research applications, including:
Mécanisme D'action
The mechanism of action of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, exerting its biological effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide can be compared with other similar compounds, such as:
2,3-Dihydroindole: A compound with neuroprotective and antioxidant properties.
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
1,3-Dihydroindol-2-one:
The uniqueness of this compound lies in its specific structure and the diverse biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-[3-(2,3-dihydroindol-1-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)15-9-5-10-16-11-8-12-6-3-4-7-13(12)16/h2-4,6-7H,1,5,8-11H2,(H,15,17) |
Clé InChI |
FUGTZJDUZFMPGU-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCCCN1CCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


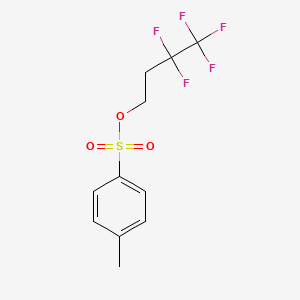
![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B13575093.png)
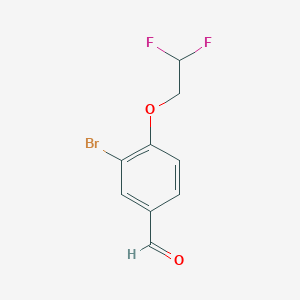
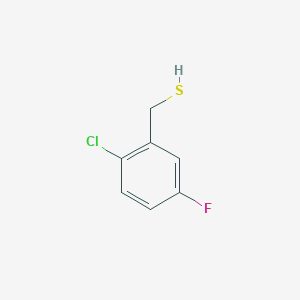
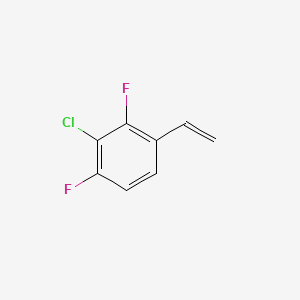
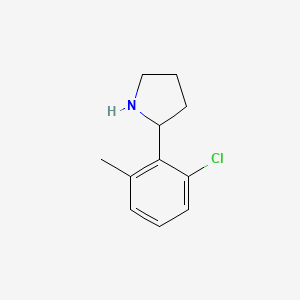
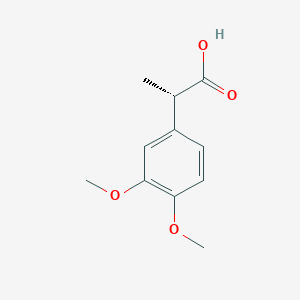
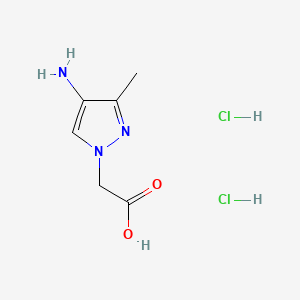
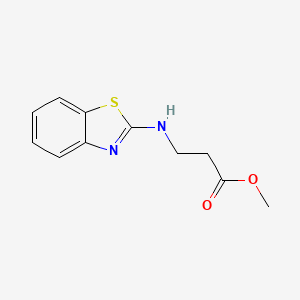
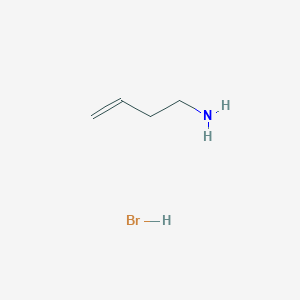
![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)
